molecular formula C4H6Cl2 B1175060 NICKEL CARBIDE CAS No. 12710-36-0

NICKEL CARBIDE

Cat. No.: B1175060
CAS No.: 12710-36-0
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Description

Historical Trajectories of Nickel Carbide Investigations

The investigation of nickel carbides has evolved over time, driven by the pursuit of materials with enhanced properties and catalytic activity. Early studies likely focused on the basic synthesis and characterization of these compounds, establishing their existence and fundamental characteristics. The crystal structure of this compound, specifically Ni₃C, was a subject of early electron diffraction studies, revealing a rhombohedral structure with a one-dimensionally disordered arrangement of carbon atoms. jst.go.jp The metastability of Ni₃C at room temperature and its decomposition at elevated temperatures have been recognized. researchgate.netingentaconnect.com Conventional methods like mechanical alloying were used to produce Ni₃C, although they often resulted in products with defects and contaminations. ingentaconnect.com

Contemporary Research Paradigms and Interdisciplinary Significance of Nickel Carbides

Contemporary research on nickel carbides is characterized by sophisticated synthesis techniques, advanced characterization methods, and theoretical studies to understand their behavior at the atomic scale. Nickel carbides are significant in various interdisciplinary fields. In materials science, they are explored for their mechanical properties and potential use in nanocomposites and coatings due to their hardness and corrosion resistance. ontosight.ai The study of nickel-carbon systems at high pressure and temperature conditions is relevant to understanding the composition and properties of Earth's core. mdpi.com

Nickel carbides, particularly Ni₃C, have garnered significant attention in catalysis research. ontosight.airesearchgate.net They are being investigated as potential catalysts for reactions such as hydrocarbon reforming, syngas production, CO₂ hydrogenation to higher alcohols, hydrogen oxidation, and oxygen reduction reactions. ontosight.ainih.govingentaconnect.comrsc.orgrsc.org The catalytic activity can be influenced by factors such as particle size, crystal structure, and the presence of defects or dopants. ingentaconnect.comaip.orgmdpi.com Theoretical studies, including density functional theory (DFT) calculations, are employed to understand the electronic structure, stability, and catalytic mechanisms involving nickel carbides. researchgate.netnih.govresearchgate.netresearchgate.netarxiv.org

Furthermore, this compound intermediates have been identified as playing a role in the growth of carbon nanotubes and graphene. researchgate.netresearchgate.net Research in this area focuses on understanding the formation and decomposition of this compound phases during these growth processes. researchgate.netosti.gov

Methodological Frameworks in this compound Research

Research on nickel carbides employs a range of experimental and computational methodologies.

Synthesis methods include the reaction of nickel metal with carbon at high temperatures, decomposition of nickel organometallic compounds, chemical vapor deposition (CVD), and thermal decomposition of nickel precursors in solution. ontosight.aiingentaconnect.comrsc.orgresearchgate.net High-pressure, high-temperature synthesis in diamond anvil cells has also been used to create novel this compound phases. mdpi.com Mechanical alloying is another method, although it can introduce defects and contaminants. ingentaconnect.com

Characterization techniques are crucial for determining the structure, composition, and properties of nickel carbides. X-ray diffraction (XRD) is widely used to identify crystalline phases and determine lattice parameters. researchgate.netmdpi.comaip.orgepa.govacs.orgnih.gov Electron microscopy techniques, such as transmission electron microscopy (TEM) and scanning electron microscopy (SEM), provide insights into morphology, particle size, and microstructure. aip.orgepa.govacs.orgnih.govimim.plresearchgate.net Energy-dispersive X-ray spectroscopy (EDS) is used for elemental analysis. epa.govimim.pl X-ray photoelectron spectroscopy (XPS) and X-ray absorption spectroscopy (XAS) provide information on the electronic structure and surface properties. rsc.orgresearchgate.net In-situ techniques, such as in-situ synchrotron single-crystal X-ray diffraction and in-situ spectroscopic characterization, allow for the study of phase transformations and reaction mechanisms in real-time. mdpi.comnih.govacs.org

Computational studies, particularly density functional theory (DFT) calculations, are extensively used to investigate the structural stability, electronic properties, formation energies, and reaction pathways involving nickel carbides. researchgate.netnih.govresearchgate.netresearchgate.netarxiv.orgacs.org These studies complement experimental findings and provide a deeper understanding of the fundamental behavior of nickel carbides. Phase diagrams of nickel-carbon systems are also studied computationally to understand phase stability under varying conditions. researchgate.netaps.org

Data Tables:

While the search results provide various data points (e.g., lattice parameters, formation energies, catalytic performance metrics), compiling comprehensive, interactive data tables directly from the provided snippets for all aspects (historical, contemporary, methodological) is challenging due to the diverse nature and format of the data. However, some illustrative data points can be presented in a table format based on the search results.

PropertyValueConditions / NotesSource
Formation Energy (NiC)48.6 kcal/molCalculated (Rocksalt structure) researchgate.net
Formation Energy (Ni₂C)7.9 kcal/molCalculated (Orthorhombic structure) researchgate.net
Formation Energy (Ni₃C)6.4 kcal/molCalculated (Rhombohedral structure) researchgate.net
Lattice Parameters (Ni₃C)a = 4.520(3) Å, b = 5.8014(17) Å, c = 4.009(4) ÅAt 184(5) GPa, 293 K (Cementite-type orthorhombic) mdpi.com
Lattice Parameters (Ni₃C)a = 2.682 Å, c = 4.306 ÅHexagonal close-packed structure researchgate.net
Decomposition Temperature (Ni₃C)>430 °CMetastable at room temperature researchgate.net
Decomposition Temperature (Ni₃C)~770 KIn N₂ atmosphere ingentaconnect.comnih.gov
Decomposition Temperature (Ni₃C)~627 KIn H₂ atmosphere ingentaconnect.comnih.gov
Decomposition Temperature (NiC)~700 °CInteraction of nickel with CO at ~250 °C leads to formation srce.hr
ORR Onset Potential (NiC NPs)0.36 VAs-synthesized nanoparticles on carbon carrier ingentaconnect.com
ORR Onset Potential (NiC NPs)0.51 VAfter heat treatment ingentaconnect.com

Detailed Research Findings:

Detailed research findings highlight the diverse properties and potential applications of nickel carbides. For instance, computational studies have explored the stability and electronic structure of various this compound stoichiometries (NiC, Ni₂C, and Ni₃C), identifying the most stable ground state arrangements and their metallic character. researchgate.net High-pressure synthesis has led to the discovery of a novel cementite-type orthorhombic Ni₃C phase stable at pressures relevant to Earth's outer core, with its compressibility and bulk sound velocities characterized. mdpi.com

In catalysis, research has shown that this compound nanoparticles can exhibit enhanced catalytic activity compared to pure nickel nanoparticles for reactions like the selective hydrogenation of nitriles to primary amines. researchgate.net Studies have also demonstrated the potential of phase and interface engineering of Ni₃C nanobranches to significantly enhance alkaline hydrogen oxidation reaction performance, achieving activity comparable to commercial platinum-based catalysts. rsc.org The crystal structure of this compound nanoparticles can be modified by heat treatment, leading to changes in their electrical structure and enhanced catalytic activity for reactions like the oxygen reduction reaction. ingentaconnect.com

Research into graphene formation has indicated that a metastable hexagonal this compound (Ni₃C) phase plays a critical role as an intermediate, influencing the transformation of amorphous carbon to crystalline graphene and the evaporation of nickel during rapid thermal processing. osti.gov Computational studies further support the role of nickel carbides as precursors for graphene and carbon nanotube growth, investigating the adhesion energies and stability of these systems. researchgate.netacs.org

The magnetic properties of this compound nanoparticles have also been investigated, revealing the presence of spin-glass states and enhanced coercivity at low temperatures, influenced by carbon content and defects. aip.org

Properties

CAS No.

12710-36-0

Molecular Formula

C4H6Cl2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Nickel Carbides

High-Pressure, High-Temperature (HPHT) Synthesis Approaches

High-pressure, high-temperature (HPHT) synthesis is a method capable of producing novel nickel carbide phases that may not be stable under ambient conditions. A novel this compound (Ni₃C) with a cementite-type structure (Pnma space group) was synthesized at 184(5) GPa and 3500(200) K in a diamond anvil cell. mdpi.comresearchgate.netdiva-portal.orgacs.org This was achieved through a direct reaction between nickel powder and carbon from the diamond anvils. mdpi.comresearchgate.netdiva-portal.orgacs.org In-situ synchrotron single-crystal X-ray diffraction was used to solve and refine the structure. mdpi.comresearchgate.netdiva-portal.org The pressure-volume data obtained on decompression at room temperature was fitted to the 3rd order Burch-Murnaghan equation of state. mdpi.comresearchgate.netdiva-portal.org

Data Table: HPHT Synthesis of Novel Ni₃C

ParameterValueUnit
Pressure184(5)GPa
Temperature3500(200)K
Structure TypeCementite-
Space GroupPnma-
Lattice Parameter a4.519(2)Å
Lattice Parameter b5.801(2)Å
Lattice Parameter c4.009(3)Å
V₀ (EOS)147.7(8)ų
K₀ (EOS)157(10)GPa
K₀' (EOS)7.8(6)-

Chemical Vapor Deposition (CVD) Routes and Mechanistic Aspects

Chemical Vapor Deposition (CVD) is a versatile technique for depositing thin films of this compound. A pulsed chemical vapor deposition (PCVD) process has been reported for depositing nickel and this compound (Ni₃Cₓ) thin films using a nickel diazadienyl precursor and either H₂ gas or H₂ plasma at temperatures ranging from 140 to 250 °C. researchgate.net Films deposited with H₂ gas at ≤200 °C were primarily FCC Ni metal with low carbon content, while at ≥220 °C, rhombohedral Ni₃C formed, and the carbon content increased. researchgate.net

The mechanism of multiwalled carbon nanotube synthesis by methane (B114726) CVD on supported nickel nanoparticles involves the formation of cubic nickel carbides prior to graphite (B72142) precipitation at higher temperatures (e.g., 1073 K). bohrium.com Carbon dissolution in the FCC nickel lattice leads to its expansion, followed by contraction upon graphite precipitation. bohrium.com At 1073 K, three cubic nickel carbides were observed. bohrium.com The atomic concentration of dissolved carbon can exceed the solubility limit in nickel films due to the nanoparticle effect. bohrium.com Surface diffusion is the predominant mechanism for carbon transport, although some bulk diffusion also occurs. bohrium.com The ratio and composition of NiCₓ phases are dependent on particle size and CVD conditions. bohrium.com

Another study on CVD using atomically ordered Ni₃C nanoparticles as a catalyst for carbon nanofiber growth at 350 °C, a relatively low temperature, revealed a growth mechanism where graphene layers nucleate at monoatomic step edges and grow layer-by-layer. nih.gov The rotation of the polygonal Ni₃C nanoparticles contributes to the formation of twisted carbon nanofibers. nih.gov

Solution-Based and Colloidal Synthesis Techniques

Solution-based and colloidal synthesis methods offer pathways for producing this compound nanoparticles with controlled size and morphology. Pure Ni₃C nanoparticles with diameters of 40 nm have been synthesized by the thermal decomposition of nickel formate (B1220265) in the presence of oleic acid and oleyl amine. researchgate.netingentaconnect.com The coexistence of active nickel and active carbon is crucial for the formation of metastable Ni₃C in this method. researchgate.netingentaconnect.com

A polyol solution refluxing route at 300 °C for 20 minutes, using triphenylphosphine (B44618) oxide (TPPO) as a surfactant, has been employed to synthesize Ni₃C nanoparticles. researchgate.netrsc.org The size and morphology of the nanoparticles were controlled by adjusting the concentrations of Ni(NO₃)₂ and TPPO. researchgate.netrsc.org The products, consisting of Ni and Ni₃C, could be kinetically controlled by reaction temperature (250-290 °C) and time (<20 minutes), with a lower proportion of Ni at longer reaction times and higher temperatures due to carbon insertion via a carbonaceous film on the particle surface. researchgate.netrsc.org

This compound (Ni₃C) nanoparticles have also been synthesized by decomposing nickel acetylacetonate (B107027) in oleylamine (B85491) and oleic acid solvent at 280 °C. researchgate.net This method yielded Ni₃C nanoparticles with an average size of 18 nm, exhibiting high specific surface area and electrical conductivity. researchgate.net

Ni/Ni₃C core-shell nanoparticles have been synthesized at a lower temperature (523 K) using a two-step chemical solution method involving the synthesis of Ni nanoparticles and subsequent carburization in a triethylene glycol solution containing NaOH. nih.gov This method resulted in Ni nanoparticles with an average diameter of approximately 120 nm, covered by a thin Ni₃C shell of about 1–4 nm. nih.gov

Dendritic Ni₃C₁₋ₓ nanoparticles with controlled branching have been synthesized through the thermolysis (230 °C) of nickel acetylacetonate using oleylamine as a reducing agent and 1-octadecene (B91540) (ODE) as the solvent. acs.org Adding trioctylphosphine (B1581425) (TOP) as a ligand inhibited dendritic shapes and prevented carbon incorporation, leading to spherical Ni nanoparticles. acs.org Using octadecane (B175841) (ODA) or trioctylphosphine oxide (TOPO) as the solvent at 230 °C resulted in Ni nanoparticles with fewer, larger branches compared to using ODE. acs.org Higher temperatures were required for carbon incorporation from ODA or TOPO into Ni nanoparticles to form Ni₃C₁₋ₓ nanoparticles. acs.org The allyl group in ODE facilitates the formation of Ni₃C₁₋ₓ nanoparticles at lower temperatures. acs.org

Solid-State Reaction Pathways and Mechanochemical Synthesis

Solid-state reaction pathways and mechanochemical synthesis are employed for the formation of nickel carbides, often involving the reaction of nickel and carbon sources under mechanical stress or thermal treatment. Metastable Fe₃C, Co₃C, and Ni₃C have been synthesized by mechanical alloying of elemental powders. researchgate.net

Mechanochemical synthesis has been used to prepare nonequilibrium Ni(C) solid solutions supersaturated with carbon up to 10.2 at. %. researchgate.net When the carbon content in the initial Ni-C mixtures exceeded 20 at. %, the FCC Ni(C) solid solution transformed into metastable hexagonal Ni₃C. researchgate.net The decomposition of metastable hexagonal Ni₃C synthesized by mechanical alloying starts at approximately 464.8 °C with a thermal effect of -ΔH = 10–13 kJ/mol. researchgate.net

In a Ni–Ti–C ternary system with 50 wt % Ni, mechanochemical synthesis in a planetary ball mill accelerated the formation of titanium carbide in the presence of nickel, proceeding in a mechanically stimulated reaction mode with a short induction period. eco-vector.comnsc.rurjsvd.com The nickel lattice parameter increased with increasing mechanical activation time. eco-vector.comnsc.ru

A solid-state rapid thermal processing (RTP) method can achieve graphene formation on dielectric surfaces without transfer, where a metastable hexagonal this compound (Ni₃C) intermediate phase plays a critical role in transforming amorphous carbon to graphene and contributing to autonomous nickel evaporation. unl.eduosti.gov Temperature-resolved analysis showed that the formation and decomposition of hexagonal Ni₃C are responsible for graphene formation and nickel evaporation at 1100 °C. unl.eduosti.gov At 400 °C, carbidic carbon became the major carbon phase at the Ni/SiO₂ interface, indicating carbon diffusion and Ni₃C formation. unl.edu Above 400 °C, Ni₃C started to decompose, converting carbidic carbon to graphitic carbon. unl.edu

Precursor Design and Controlled Formation of this compound Nanostructures

The design of precursors is crucial for controlling the formation and morphology of this compound nanostructures. Controlled synthesis of Ni₃C nanoparticles has been achieved by decomposing nickel acetylacetonate in oleylamine and oleic acid solvent. researchgate.net This method allowed for the formation of nanoparticles with an average size of 18 nm. researchgate.net

A new type of hierarchical, nonporous Ni₃C nanostructure with a "dandelion" morphology has been synthesized in solution. buffalo.edu Based on the time evolution of these structures, a formation mechanism was suggested. buffalo.edu

Atomically ordered Ni₃C nanoparticles smaller than 10 nm were synthesized by the reduction of nickel cyclopentadienyl (B1206354) (NiCp₂) with sodium naphthalide to form Ni-Cp clusters, followed by thermal decomposition. rsc.orgacs.org

This compound nanoparticles with a Ni₃C-type structure were synthesized in a polyol solution containing polyvinylpyrrolidone (B124986) (PVP) as a dispersant. jst.go.jp The addition of PVP suppressed the aggregation of nanoparticles. jst.go.jp Without PVP, diffraction peaks of both FCC and hexagonal structures were observed, while with PVP, no peaks assigned to the FCC structure were present, and no spontaneous magnetization was observed. jst.go.jp

Controlled thermal treatment of Ni-based metal-organic frameworks (MOFs) has been used to synthesize Ni catalysts, modulating the interface of nickel nanoparticles by the reticular coordination in MOF precursors, leading to the formation of this compound nanoparticles. researchgate.net

In Situ Formation and Decomposition Processes of Metastable Nickel Carbides

In situ studies provide valuable insights into the formation and decomposition processes of metastable nickel carbides. Metastable Ni₃C can form at temperatures between 250°C and 450°C through the thermal decomposition of certain metallorganic compounds or by annealing Ni/C films. researchgate.net It begins to decompose into Ni and C at 300°C. researchgate.net Metastable nickel carbides transform to stable metallic nickel at temperatures higher than 400-500 °C. researchgate.net

In sputter-deposited nanocomposites of metastable Ni₃C nanocrystals in an amorphous carbon matrix, in situ studies showed that at low annealing temperatures (300 °C), isothermal Ni₃C decomposition occurs, forming face-centered-cubic Ni with interstitially dissolved carbon and amorphous carbon. acs.orgnih.govresearchgate.net At 300 °C, the Ni(-C) is oversaturated with carbon, leading to partial carbon expulsion by diffusion. acs.org Significant Ni-catalyzed graphitization of the amorphous carbon matrix occurs at higher temperatures (≥400 °C), linked to bulk-diffusion-mediated phase separation into coarser Ni and graphite grains. acs.orgnih.gov This confirms that Ni₃C decomposition and Ni-catalyzed graphitization are separate processes. acs.orgnih.gov The high carbon content of the Ni filler crystallites is a key feature governing the thermal evolution of such nanocomposites. acs.orgnih.govresearchgate.net

A metastable cubic NiC₀.₃ phase with an expanded lattice has been synthesized using CVD of methane on supported nickel nanoparticles and characterized using in situ synchrotron X-ray diffraction. mpg.de This phase has a FCC structure (Fm3̅m) with a lattice parameter of a = 3.749 ± 0.037 Å at room temperature, with carbon atoms occupying octahedral interstitials up to 23.1 atomic percent. mpg.de The degree of occupation of interstitial voids by carbon can be controlled. mpg.de

The formation of an inactive Ni₃C carbide phase has been observed during the interaction of Ni-based metal catalysts with primary alcohols at 250 °C, leading to catalyst deactivation. researchgate.net

Metastable hexagonal close-packed (HCP) Ni₃C structure forms as an intermediate phase during solid-state graphene formation via RTP of Ni-C thin films. unl.eduosti.gov As temperature increases, the Ni₃C film decomposes, leading to carbon-induced Ni evaporation. unl.edu During high-temperature annealing (800–1100 °C), metastable Ni₃C gradually transforms into graphene accompanied by autonomous Ni evaporation. unl.edu

The thermal stability of nonequilibrium Ni(C) solid solutions synthesized by mechanochemical methods was determined. researchgate.net Solid solutions with carbon contents from 7 to 15 at. % undergo partial decomposition with carbide precipitation upon heating to 300 °C. researchgate.net

Data Table: In Situ Observations of Ni₃C Decomposition

ProcessTemperature Range (°C)ObservationsReference
Thermal decomposition of metallorganics250-450Formation of metastable Ni₃C researchgate.net
Annealing of Ni/C films250-450Formation of metastable Ni₃C researchgate.net
Decomposition of metastable Ni₃C≥300Decomposition into Ni and C researchgate.net
Decomposition of metastable Ni₃C>400-500Transformation to stable metallic nickel researchgate.net
Isothermal decomposition of Ni₃C~300Formation of fcc Ni(-C) and amorphous carbon in nanocomposites acs.orgnih.gov
Partial decomposition of Ni(C) solid solutions300With carbide precipitation (for 7-15 at.% C) researchgate.net
Decomposition of hexagonal Ni₃C>400Conversion of carbidic C to graphitic C at Ni/SiO₂ interface unl.edu
Decomposition of hexagonal Ni₃C1100Responsible for graphene formation and Ni evaporation during RTP unl.eduosti.gov
Decomposition of hexagonal Ni₃C~464.8Onset temperature for mechanochemically synthesized Ni₃C (-ΔH=10–13 kJ/mol) researchgate.net
Formation of inactive Ni₃C250Interaction of Ni catalysts with primary alcohols researchgate.net

Theoretical and Computational Investigations of Nickel Carbide Systems

First-Principles Electronic Structure Calculations (DFT, Ab Initio)

First-principles methods, such as Density Functional Theory (DFT) and ab initio approaches, are widely used to investigate the electronic structure and properties of nickel carbides. These methods allow for the calculation of ground state properties, electronic bonding characteristics, and interactions within these materials. DFT calculations have been employed to study the stability and electronic structure of various nickel carbide stoichiometries, including NiC, Ni₂C, and Ni₃C. researchgate.netaip.orgarxiv.org These computational studies often involve analyzing the valence electron density and partial density of states to understand the nature of chemical bonds. researchgate.net

Modeling of Stoichiometry and Crystal Structures (e.g., NiC, Ni₂C, Ni₃C)

Computational studies have explored different stoichiometric ratios of nickel and carbon to model various this compound structures. Common stoichiometries investigated include NiC, Ni₂C, and Ni₃C. researchgate.netaip.orgmdpi.comontosight.airsc.orgwikipedia.org For NiC, the rocksalt (B1) structure has been a subject of theoretical investigation. researchgate.netarxiv.org Ni₂C has been studied in various structural arrangements, with computational analyses suggesting that a simple orthorhombic lattice can be a stable ground state structure. researchgate.netarxiv.org Ni₃C has been investigated with rhombohedral (bainite, space group 167) and orthorhombic (cementite-type, Pnma) structures being considered in theoretical models, often guided by experimental observations. researchgate.netarxiv.orgrsc.org Computational studies have involved examining numerous trial structures with varying space group symmetries to determine the most stable configurations for a given stoichiometry. researchgate.net

StoichiometryStudied Crystal StructuresNotes
NiCRocksalt (B1)Investigated computationally. researchgate.netarxiv.org
Ni₂COrthorhombic (Pnnm, Pbcn), various othersComputational studies explored multiple structures; orthorhombic found stable. researchgate.netarxiv.org
Ni₃CRhombohedral (R-3c, space group 167), Orthorhombic (Pnma)Modeled based on experimental findings and theoretical predictions. researchgate.netarxiv.orgrsc.org

Predictive Studies of Electronic Bonding and Interfacial Interactions

First-principles calculations are instrumental in predicting and understanding the electronic bonding characteristics within nickel carbides and at interfaces involving these materials. Studies have investigated the hybridization of atomic orbitals, such as the hybridization of C-2p orbitals, which contributes to covalent interactions. researchgate.net The nature of bonding in nickel carbides is often described as a mix of covalent and metallic characteristics. ontosight.ai

Computational methods are also applied to study interfacial interactions, for example, between nickel carbides and other materials like carbon nanotubes or support substrates in catalytic systems. arxiv.orgmdpi.comnih.govacs.orgacs.orgacs.orgacs.orgdiva-portal.orgcnr.itosti.gov These studies can reveal how the electronic structure is modified at interfaces and how these changes influence properties like adhesion or catalytic activity. For instance, investigations into graphene on nickel surfaces have shown that interfacial carbon atoms can hybridize with Ni d orbitals, forming this compound and affecting the interaction between graphene and the substrate. cnr.it

Thermodynamic and Kinetic Modeling of this compound Formation and Phase Equilibria

Thermodynamic and kinetic modeling approaches are employed to understand the conditions under which nickel carbides form and the phase relationships within the nickel-carbon system. The CALPHAD (CALculation of PHAse Diagrams) method is a common approach used to assess thermodynamic data and predict phase equilibria as a function of temperature, pressure, and composition. arxiv.orgresearchgate.netdiva-portal.org

Computational studies have calculated formation energies of different this compound stoichiometries to assess their relative stability. For example, calculated formation energies for NiC, Ni₂C, and Ni₃C provide insights into their thermodynamic favorability. researchgate.net

StoichiometryCalculated Formation Energy (kcal/mol)Reference
NiC48.6 researchgate.net
Ni₂C7.9 researchgate.net
Ni₃C6.4 researchgate.net

Kinetic modeling, often coupled with thermodynamic data, is used to simulate processes involving this compound formation and transformation, such as precipitation behavior or decomposition. acs.orgdiva-portal.orgmdpi.com These models can incorporate factors like diffusion of carbon and metallic elements within different phases. diva-portal.orgmdpi.com The metastable nature of some nickel carbides, particularly Ni₃C, and their decomposition at elevated temperatures are also subjects of thermodynamic and kinetic investigations. arxiv.orgacs.org

Computational Approaches to Surface Reactivity and Catalytic Mechanisms on Nickel Carbides

Computational methods are extensively used to investigate the surface reactivity of nickel carbides and their role in catalytic processes. DFT calculations are a primary tool for studying adsorption sites, reaction pathways, and activation barriers on this compound surfaces. arxiv.orgmdpi.comnih.govacs.orgacs.orgdiva-portal.orgcnr.itosti.govarxiv.orgmdpi.comiupac.orgd-nb.infoaip.orgrsc.org

Computational models can also explore the effect of surface structure, such as the presence of steps or defects, on the formation of carbides and their subsequent catalytic performance. nih.govacs.org

Simulation of Carbon Diffusion and Segregation in this compound Matrices

The diffusion and segregation of carbon within nickel and this compound matrices are critical processes in the formation of carbides and their behavior at elevated temperatures, particularly in applications like catalysis and composite materials. Computational simulations, including molecular dynamics and diffusion modeling, are used to study these phenomena. acs.orgcnr.it

Advanced Methodologies for Structural and Chemical Elucidation of Nickel Carbides

X-ray Diffraction (XRD) and Synchrotron-Based Techniques for Phase and Structural Analysis

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in nickel carbide samples and determining their crystallographic structures and lattice parameters. By analyzing the positions, intensities, and shapes of diffraction peaks, researchers can distinguish between different this compound phases, such as the rhombohedral Ni₃C and potentially metastable cubic interstitial Ni-C systems. scirp.orgmpg.deaip.org The positions of characteristic peaks, such as the (111), (200), and (311) planes for certain nickel-molybdenum (B8610338) carbides or the (101) plane for molybdenum carbide, are used for phase identification based on crystallographic databases. scirp.org The shift in peak positions can also indicate changes in lattice parameters, which may be caused by factors like interstitial carbon content. mpg.deaip.org For instance, an increase in carbon content in Ni₃Cₓ nanoparticles has been shown to cause a shift of the (101) XRD peak to a higher angle, indicating changes in the crystal structure. aip.org

Synchrotron-based XRD offers significantly higher intensity and resolution compared to conventional laboratory XRD, enabling more detailed structural analysis, including the study of smaller crystallites and the detection of minor phases. researchgate.net Time-resolved in situ synchrotron XRD is particularly powerful for monitoring dynamic processes, such as phase transformations during synthesis or thermal treatment. mpg.deacs.org For example, in situ synchrotron XRD has been used to follow the synthesis of a metastable cubic interstitial NiC₀.₃ phase, revealing its formation and stability at room temperature. mpg.de Rietveld refinement of XRD data allows for quantitative analysis of phase fractions and precise determination of lattice parameters. mpg.deacs.orgmdpi.com

Synchrotron single-crystal X-ray diffraction has been employed to solve and refine the structure of novel this compound phases synthesized under extreme conditions, such as high pressure and high temperature. mdpi.comsemanticscholar.org This provides detailed information about atomic positions and bond distances within the unit cell. mdpi.com

Table 1: Representative XRD Findings for Nickel Carbides

Material SystemObserved Phases by XRDKey FindingsReference
Ni-Mo CarbidesNi-Mo Carbides (111, 200, 311), Mo-C (101), Cubic Ni₃C (JCPDS 14-0020)Identification of characteristic planes and cubic Ni₃C phase. scirp.org
Ni₃Cₓ NanoparticlesSingle-phase Ni₃CₓShift of (101) peak to higher angle with increasing carbon content. aip.org
Metastable Cubic Ni-CFm3̅m NiC₀.₃Synthesis and characterization of a metastable cubic interstitial phase. mpg.de
Ni₃C/a-C NanocompositeNi₃C, fcc NiIn situ monitoring of Ni₃C decomposition to fcc Ni during annealing. acs.org
Novel High-Pressure Ni₃COrthorhombic Ni₃C (Pnma)Structure solution and refinement of a cementite-type Ni₃C phase. mdpi.comsemanticscholar.org

Electron Microscopy (TEM, SEM, STEM-EELS) for Microstructural and Nanoscale Characterization

Electron microscopy techniques, including Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Scanning Transmission Electron Microscopy (STEM) combined with Electron Energy Loss Spectroscopy (EELS), are indispensable for visualizing the morphology, size, and microstructure of nickel carbides at the micro- and nanoscale.

TEM offers higher resolution, allowing for the study of individual nanoparticles, grain boundaries, and crystal defects. aip.orgnih.govupc.edu High-resolution TEM (HRTEM) can reveal lattice fringes, providing direct information about crystallographic planes and interplanar distances. aip.orgnih.gov Selected Area Electron Diffraction (SAED) in TEM produces diffraction patterns that can be used to identify crystalline phases and their orientation within nanoscale regions. nih.govresearchgate.net

STEM, particularly in high-angle annular dark-field (HAADF) mode, provides Z-contrast imaging, which is sensitive to atomic number and useful for visualizing different phases and elemental distributions. esciencemag.comdiva-portal.org STEM-EELS is a powerful technique for elemental analysis and chemical state mapping at the nanoscale, providing information about the local bonding environment of elements like nickel and carbon. mpg.dediva-portal.orgdiva-portal.org EELS is particularly sensitive to light elements like carbon, making it valuable for studying carbides. researchgate.netdiva-portal.org By analyzing the core-loss edges in EELS spectra, information about the chemical bonding and electronic structure can be obtained. diva-portal.org For instance, STEM-EELS has been used to confirm the presence of carbon occupying octahedral interstitials in a metastable cubic Ni-C phase. mpg.de

Table 2: Applications of Electron Microscopy in this compound Studies

TechniqueInformation ProvidedExamples of Application to Nickel CarbidesReference
SEMSurface morphology, microstructure, particle distributionAnalyzing particle size and morphology of Ni/Ni₃C core-shell nanoparticles; studying carbide grain size in cemented carbides. nih.govupc.edu
TEM (HRTEM, SAED)Nanoparticle size and morphology, crystal structure, defectsAnalyzing size and morphology of Ni₃Cₓ nanoparticles; revealing crystalline nature via HRTEM; phase identification via SAED. aip.orgnih.govresearchgate.net
STEM-EELSNanoscale elemental analysis, chemical state, bondingConfirming interstitial carbon in cubic Ni-C; elemental mapping in Ni/NbC composites; analyzing carbon bonding. mpg.dediva-portal.orgdiva-portal.org

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) in Surface Chemistry and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), and Auger Electron Spectroscopy (AES) are surface-sensitive techniques that provide information about the elemental composition and chemical states of the outermost layers (typically 2-10 nm for XPS, and slightly less for AES) of this compound materials. mst.eduresearchgate.net

XPS involves irradiating the sample surface with X-rays and analyzing the kinetic energy of emitted photoelectrons. The binding energies of core-level electrons are characteristic of each element, and shifts in these binding energies (chemical shifts) provide information about the chemical state and bonding environment of the elements. mst.eduresearchgate.net XPS is widely used to identify the presence of nickel and carbon in various chemical states, such as metallic Ni, nickel oxides, and nickel carbides. acs.orgnih.govesciencemag.com For example, XPS has been used to study the formation and decomposition of Ni₃C films, observing a shift in the carbon 1s peak attributed to the lack of significant ionic bonding in Ni₃C. mst.edu In studies of Ni/Ni₃C core-shell nanoparticles, XPS core-level spectra of Ni 2p and C 1s are used to confirm the formation of the Ni₃C phase. nih.govesciencemag.com XPS can also provide quantitative elemental composition of the surface. researchgate.net

AES involves exciting the sample with an electron beam and analyzing the kinetic energy of emitted Auger electrons. AES is also surface-sensitive and can provide elemental identification and information on chemical state based on Auger peak shapes and positions. mst.edunasa.gov AES offers higher lateral resolution compared to standard XPS, making it suitable for analyzing smaller surface features. researchgate.net Both XPS and AES can be combined with ion sputtering for depth profiling, allowing for the determination of compositional variations as a function of depth from the surface. mst.eduresearchgate.netnasa.gov This is useful for studying the composition of thin films, coatings, and interfaces in this compound systems. mst.eduresearchgate.net

Table 3: Surface Analysis of Nickel Carbides using XPS and AES

TechniqueInformation ProvidedExamples of Application to Nickel CarbidesReference
XPSSurface elemental composition, chemical state, chemical bondingIdentifying Ni and C chemical states in Ni₃C films and nanoparticles; studying chemical bonding in Ni₃C; depth profiling. acs.orgnih.govesciencemag.commst.eduresearchgate.net
AESSurface elemental composition, chemical state, higher lateral resolutionStudying formation and decomposition kinetics of Ni₃C films; identifying carbon chemical states (carbide vs graphite); depth profiling. mst.edunasa.gov

Vibrational Spectroscopy (Raman, FTIR) and Photoelectron Velocity-Map Imaging Spectroscopy for Molecular and Electronic Structure

Vibrational spectroscopy techniques like Raman and Fourier Transform Infrared (FTIR) spectroscopy provide information about the molecular vibrations and bonding within this compound structures, offering insights into their molecular and electronic structure.

Raman spectroscopy involves analyzing the inelastic scattering of light by molecular vibrations. It is sensitive to the vibrational modes of crystalline and amorphous materials and can distinguish between different carbon forms (e.g., graphitic carbon, disordered carbon) and metal-carbon bonds. iith.ac.inresearchgate.net Raman spectroscopy has been used to characterize carbonaceous species in nickel-carbon nanocomposites and to study the graphitization process. acs.orgiith.ac.in The presence of characteristic peaks, such as the D band (disordered carbon) and G band (graphitic carbon), and their intensity ratios (ID/IG) provide information about the degree of graphitization and defects. iith.ac.in

FTIR spectroscopy measures the absorption of infrared radiation by molecular vibrations. It is sensitive to functional groups and chemical bonds. iith.ac.innih.gov FTIR can be used to identify specific bonds within this compound structures or related species. For example, peaks attributed to Ni-C bonds have been observed in FTIR spectra of this compound materials. nih.gov FTIR can also provide information about surface functional groups. iith.ac.in

Photoelectron Velocity-Map Imaging (VMI) spectroscopy is a gas-phase technique used to study the electronic structure and dynamics of molecules and clusters, including metal carbides. acs.orgnih.govfigshare.comrsc.orgrsc.org It involves detaching electrons from negative ions using a laser and imaging the emitted electrons to determine their kinetic energy and angular distribution. rsc.orgrsc.org This provides information about electron affinities, vibrational frequencies, and the energy spacing and ordering of low-lying electronic states. rsc.orgrsc.org Photoelectron VMI spectroscopy has been applied to study this compound anions (NiC⁻) to characterize their electronic states and chemical bonding. rsc.orgrsc.org Studies have revealed the electron affinity and vibrational frequencies of NiC and provided insights into the nature of the Ni-C bond, suggesting a triple bond with contributions from electron-sharing sigma and pi bonds and a Ni → C dative pi bond. rsc.orgrsc.org

Table 4: Spectroscopic Techniques for Molecular and Electronic Structure Analysis

TechniqueInformation ProvidedExamples of Application to Nickel CarbidesReference
Raman SpectroscopyMolecular vibrations, carbon forms, metal-carbon bonds, graphitization degree, defectsCharacterizing carbon species in Ni-C nanocomposites; studying graphitization; identifying D and G bands. acs.orgiith.ac.inresearchgate.net
FTIR SpectroscopyMolecular vibrations, functional groups, chemical bondsIdentifying Ni-C bonds; characterizing surface functional groups. iith.ac.innih.gov
Photoelectron Velocity-Map Imaging (VMI)Electron affinity, vibrational frequencies, electronic states, chemical bondingStudying electronic structure and bonding in NiC⁻ and NiC; determining electron affinity and vibrational frequencies. acs.orgnih.govfigshare.comrsc.orgrsc.org

In Situ and Operando Spectroscopic Techniques for Reaction Monitoring Involving Nickel Carbides

In situ and operando spectroscopic techniques are crucial for studying the behavior of nickel carbides under realistic reaction conditions, providing dynamic insights into structural transformations, surface chemistry evolution, and the nature of active sites and reaction intermediates. acs.orgiith.ac.innih.govcsic.esosti.govresearchgate.netnih.goveuropean-mrs.com

In situ techniques involve performing measurements while the sample is exposed to a controlled environment (e.g., reactive gas, elevated temperature, applied potential) that simulates reaction conditions. acs.orgeuropean-mrs.com Operando techniques go a step further by simultaneously measuring the catalytic activity or reaction progress while the spectroscopic data is being acquired, directly correlating structural and chemical changes with catalytic performance. nih.govcsic.esnih.goveuropean-mrs.com

Various spectroscopic techniques can be adapted for in situ and operando studies of nickel carbides:

In situ/Operando XRD: Monitoring phase transitions and structural changes as a function of temperature, pressure, or gas environment. mpg.deacs.org This has been used to observe the decomposition of Ni₃C and the formation of fcc Ni during annealing. acs.org

In situ/Operando XPS: Studying changes in surface elemental composition and chemical states under reactive conditions. acs.orgnih.gov In situ XPS has provided insights into the decomposition of Ni₃C and the evolution of metallic Ni and Ni(-C) solid solutions. acs.org Operando XPS has been used to study surface reconstruction and the formation of active species like NiOOH₂₋ₓ during electrocatalytic reactions. nih.gov

In situ/Operando Raman and FTIR Spectroscopy: Monitoring changes in molecular vibrations and bonding, identifying reaction intermediates and surface species. acs.orgiith.ac.innih.govcsic.esosti.govresearchgate.net In situ Raman has been used to study graphitization in Ni-carbon nanocomposites. acs.org Operando DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) has been applied to investigate adsorbed species and reaction intermediates, such as cyanate (B1221674) ions (NCO⁻), during reactions like the CO₂ reforming of methane (B114726) or urea (B33335) electrooxidation over Ni-based catalysts. csic.esosti.gov

Operando X-ray Absorption Spectroscopy (XAS): Providing information about the electronic structure and local atomic environment of nickel sites during reactions. esciencemag.comnih.gov Operando XAS has been used to monitor the electronic state evolution of Ni sites in Ni/Ni₃C-CNT composites during discharge/charge processes in batteries. esciencemag.com

These in situ and operando methods are essential for gaining a fundamental understanding of the reaction mechanisms involving nickel carbides and for identifying the true active phases and species under working conditions. csic.esnih.gov

Table 5: In Situ and Operando Spectroscopic Studies of Nickel Carbides

TechniqueInformation Provided Under Reaction ConditionsExamples of Application to Nickel CarbidesReference
In situ/Operando XRDPhase transitions, structural changesMonitoring Ni₃C decomposition; studying metastable phase formation. mpg.deacs.org
In situ/Operando XPSSurface composition, chemical states, surface reconstructionStudying surface changes during annealing and electrocatalysis; identifying active species. acs.orgnih.gov
In situ/Operando Raman/FTIRMolecular vibrations, bonding, reaction intermediates, surface species, graphitizationMonitoring graphitization; identifying adsorbed species like NCO⁻ during catalytic reactions. acs.orgiith.ac.innih.govcsic.esosti.govresearchgate.net
Operando XASElectronic structure, local atomic environment of Ni sitesMonitoring electronic state evolution of Ni during battery operation; studying phase transitions in sulfides. esciencemag.comnih.gov

Nickel Carbides in Catalytic Science: Mechanistic Insights and Functional Design

Fundamental Principles of Catalysis by Nickel Carbides

The catalytic activity of nickel carbides stems from a combination of factors related to their electronic structure, surface properties, and interaction with reactants. Similar to other early transition metal carbides, nickel carbides can present multiple types of catalytic sites, potentially including metallic, acidic, and basic functionalities. Their surface structures are known to be dynamic under reaction conditions, which can influence catalytic performance. cenmed.com

DFT studies provide insights into the fundamental interactions at the atomic level. For instance, investigations into the stability of carbon nanotubes (CNTs) attached to nickel carbide clusters have been conducted using first-principles methods. These studies compare the energetic favorability of CNTs attached to pure nickel clusters versus this compound clusters, suggesting that CNTs can act as sinks for dissolved carbon atoms in this compound clusters. cenmed.comfishersci.se

The electronic structure, particularly the density of states around the Fermi level, in nickel carbides like Ni₃C, Ni₂C, and NiC has been investigated using first-principles electronic structure methods. These studies show that the electronic density of states near the Fermi level does not change significantly under mechanical strain up to 1%, indicating a degree of electronic stability under such conditions. fishersci.ca

Mechanistic Pathways in Specific Catalytic Transformations

Nickel carbides and nickel-carbide-based materials have been explored in several catalytic reactions, with studies providing insights into the underlying mechanistic pathways.

In the context of CO and CO₂ hydrogenation (methanation), reaction mechanisms over nickel-based catalysts, which can involve carbide phases, have been studied. A detailed microkinetic model for CO and CO₂ methanation over nickel catalysts includes a carbide pathway as one of the routes for the conversion of carbon oxides to methane (B114726). ethersolvent.com Operando infrared spectroscopy and transient experiments have revealed the dynamics of surface species on nickel surfaces during CO₂ hydrogenation, indicating that direct dissociation of CO₂ to CO occurs, followed by the conversion of strongly bonded carbonyls to CH₄. wikipedia.org

For the hydrogenation of unsaturated hydrocarbons, nickel-iron catalysts, where carbide formation can play a role in deactivation, have been investigated for reactions such as benzene (B151609) hydrogenation and the selective hydroconversion of molecules like α-terpinene and 2-cyclohexen-1-one. cenmed.com While deactivation due to carbon deposition and carbide formation is a known issue for nickel catalysts, the addition of a second metal like iron can modify these properties, potentially slowing the rate of carbidization and enhancing stability in reforming reactions. cenmed.com

CO hydrogenation towards C2+ hydrocarbons over interfacial TiO₂-x/Ni catalysts demonstrates how the catalyst composition and structure influence product selectivity. Interfacial sites on these catalysts can strongly bind carbon atoms, inhibiting methane formation and facilitating carbon-carbon chain propagation, leading to the production of longer hydrocarbon chains. americanelements.com

In electrocatalytic applications, such as the hydrogen oxidation reaction (HOR) in alkaline media, this compound (Ni₃C) nanobranches with heterogeneous Ni/Ni₃C interfaces have shown enhanced performance. Mechanistic studies suggest that the interfacial synergy facilitates electron transfer from Ni to Ni₃C, regulating the adsorption strengths of hydrogen (H) and hydroxyl (OH) intermediates, which is crucial for efficient HOR catalysis. ontosight.aifishersci.ca

For electrocatalytic CO₂ reduction (CO₂RR), modified nickel nanoparticles encapsulated in nitrogen-doped carbon nanosheets (Ni@Ni-N-C) have been developed. The synergy between Ni nanoparticles and dispersed Ni-N species, potentially involving this compound interfaces, boosts CO₂RR performance. The fast interfacial charge transfer induced by electronic interaction at the interface, along with increased active sites and improved CO₂ adsorption, contributes to high CO faradaic efficiency. wikipedia.org

Interfacial Synergy and Active Site Design in Nickel-Carbide-Based Catalysts

The design of efficient nickel-carbide-based catalysts often relies on leveraging interfacial synergy and engineering specific active sites. Creating heterogeneous interfaces, such as Ni/Ni₃C, through controlled synthesis or treatment can significantly enhance catalytic performance by optimizing the interaction with reactants and intermediates. ontosight.aifishersci.ca This interfacial synergy can lead to regulated adsorption strengths of key species, as observed in the enhanced HOR activity of Ni/Ni₃C nanobranches. ontosight.aifishersci.ca

Interfacial engineering is also critical in multi-component catalyst systems. For instance, in photoredox catalysis involving semiconductor quantum dots and MXenes, incorporating nickel species as single atoms or clusters at interfaces can create dual active sites with synergistic effects, promoting reactions like lactones synthesis and hydrogen evolution. wikidata.org The electronic interaction and charge transfer at these interfaces play a vital role in the catalytic activity. wikipedia.orgwikidata.org Strong metal-support interactions (SMSI) are another form of interfacial synergy utilized in nickel-based catalysts, where interactions between nickel nanoparticles and support materials like TiO₂-x can create unique interfacial sites that tune catalytic selectivity, such as favoring C2+ hydrocarbons over methane in CO hydrogenation. americanelements.com

Designing active sites in nickel carbides involves controlling their composition, structure, and the nature of their interfaces with other materials. Theoretical studies, including DFT calculations, are valuable tools for understanding the stability of different this compound phases and their interaction with reactants, guiding the rational design of catalysts with tailored properties. wikipedia.orgcenmed.comfishersci.se

Role of Nickel Carbides as Intermediate Phases in Catalytic Cycles

Nickel carbides frequently appear as intermediate phases in catalytic processes, particularly in reactions involving carbonaceous species at high temperatures. A prominent example is their role in the growth of graphene and carbon nanotubes catalyzed by nickel.

In the solid-state formation of graphene from amorphous carbon using rapid thermal processing (RTP), a metastable this compound phase, specifically Ni₃C, has been identified as a critical intermediate. nih.govwikipedia.orgwikipedia.orgciteab.com The formation, migration, and decomposition of Ni₃C are responsible for the transformation of amorphous carbon into crystalline graphene and can also contribute to the evaporation of nickel during the process. nih.govwikipedia.orgciteab.com This Ni₃C-assisted mechanism expands the understanding of nickel-catalyzed graphene formation. nih.govwikipedia.org

Graphene growth on nickel surfaces through hydrocarbon decomposition can also involve carbide formation. At temperatures below 480 °C, graphene growth can compete with the formation of a surface Ni₂C carbide phase, which can suppress the nucleation of graphene. fishersci.no Destabilizing this surface carbide, for example, by alloying the surface with a non-carbide-forming metal like copper or by thermal annealing at higher temperatures, can facilitate graphene nucleation and growth. fishersci.no

Furthermore, carbide formation can occur as an intermediate state during the intercalation of metals on nickel-supported graphene. This suggests that metal deposits can merge with the nickel substrate through diffusion across a carbide layer. fishersci.no First-principles studies examining the stability of CNTs attached to this compound clusters also highlight the potential involvement of carbide phases at the interface during carbon nanotube growth. cenmed.comfishersci.se

Surface Phenomena and Interfacial Chemistry of Nickel Carbides

Adsorption, Desorption, and Reaction Kinetics on Nickel Carbide Surfaces

The interaction of adsorbates with this compound surfaces is a key aspect of its chemistry, influencing catalytic and other surface-mediated processes. The adsorption and subsequent reaction of molecules like carbon monoxide (CO) and hydrogen (H₂) are of particular interest.

Theoretical studies, primarily using Density Functional Theory (DFT), have provided insights into the energetics of these processes. For instance, the adsorption of CO on nickel surfaces, which share similarities with this compound surfaces, is found to be energetically favorable, with adsorption energies varying depending on the specific surface facet and adsorption site. DFT calculations have shown that the adsorption energy of CO on Ni-enriched Pt₃Ni (111) surfaces can be as high as -2.23 eV at Ni sites. researchgate.net On Ni(110) surfaces, the highest adsorption energy for CO is reported to be 2.05 eV at the short bridge position. mdpi.com

Hydrogen adsorption on nickel and related surfaces is also a critical step in many hydrogenation reactions. The adsorption of a hydrogen molecule on a Ni-doped C₂N surface has a calculated adsorption energy of -2.02 eV. nih.gov The subsequent dissociation of H₂ is a crucial step in catalysis. The activation barrier for hydrogen dissociation on a Ni@C₂N cluster is calculated to be 0.40 eV. nih.gov On an iron bcc (100) surface, a similar system, the dissociation of a hydrogen molecule has a calculated energy barrier of 4.06 kcal/mol (approximately 0.176 eV). osti.gov

Temperature-programmed desorption (TPD) studies provide experimental data on the strength of adsorbate-surface bonds and desorption kinetics. For CO adsorbed on reduced NiO/MgO catalysts, two main desorption temperature ranges are observed: a low-temperature range (50–200°C) attributed to molecularly adsorbed CO, and a high-temperature range (400–700°C) corresponding to dissociatively adsorbed CO species. bohrium.com Similarly, TPD studies of CO from cobalt surfaces, another Fischer-Tropsch catalyst, show a low-temperature desorption range (40-400°C) for associatively adsorbed CO and a high-temperature range (400-800°C) for dissociatively adsorbed CO. researchgate.net

The kinetics of reactions on this compound surfaces are complex and often involve multiple steps. For instance, in CO₂ methanation over nickel catalysts, a carbide pathway is one of the proposed mechanisms for the conversion of CO₂ into methane (B114726). nih.gov The activation energy for the direct dissociation of CO₂ on a Ni(111) surface is 50 kJ/mol, while on a Ni(100) surface it is 15 kJ/mol. nih.gov

Adsorption and Activation Energies on Nickel-based Surfaces

MoleculeSurface/SystemProcessAdsorption/Activation EnergySource
CONi-enriched Pt₃Ni(111)Adsorption-2.23 eV researchgate.net
CONi(110)Adsorption2.05 eV mdpi.com
H₂Ni@C₂NAdsorption-2.02 eV nih.gov
H₂Ni@C₂NDissociation0.40 eV nih.gov
H₂Fe bcc(100)Dissociation~0.176 eV (4.06 kcal/mol) osti.gov
CO₂Ni(111)Dissociation50 kJ/mol nih.gov
CO₂Ni(100)Dissociation15 kJ/mol nih.gov

Surface Reconstruction and Phase Transformations at this compound Interfaces

This compound surfaces and interfaces are not static and can undergo reconstruction and phase transformations, particularly under thermal treatment. A significant and well-documented phase transformation is the decomposition of metastable this compound (Ni₃C) into face-centered cubic (fcc) nickel and amorphous carbon. researchgate.net This isothermal decomposition has been observed to have an onset temperature of approximately 300°C. researchgate.netacs.org The transformation from Ni₃C to fcc-Ni can occur over a timescale of tens of minutes at this temperature. researchgate.net

The formation of a surface carbide phase, distinct from the bulk, has also been observed. For example, on a Ni(111) surface, a surface-confined this compound phase can coexist with single-layer graphene at temperatures below 460°C. researchgate.net This surface carbide is believed to play a role in the growth of graphene through an in-plane transformation. researchgate.net

The presence of a carbide layer can also influence the growth and stability of other metals deposited on the surface. For instance, a Ni₂C layer on a Ni(100) surface has been shown to enhance the thermal stability of cobalt nanostructures compared to a clean Ni(100) surface. tue.nl

These transformations and reconstructions are critical in applications such as catalysis and the synthesis of carbon nanomaterials, where the surface structure and composition directly impact the material's performance. For example, the decomposition of Ni₃C is a key step in a proposed mechanism for graphene formation from solid-state carbon sources. researchgate.net

Phase Transformations of this compound

Initial PhaseFinal Phase(s)ConditionsSignificanceSource
Metastable Ni₃Cfcc-Ni and amorphous carbonIsothermal annealing at ~300°CDecomposition of the metastable carbide phase. researchgate.netacs.org
Surface-confined this compound on Ni(111)GrapheneTemperatures below 460°CGrowth of graphene via in-plane transformation. researchgate.net

Theoretical and Experimental Probes of Surface Composition and Reactivity

A variety of sophisticated experimental and theoretical techniques are employed to investigate the surface composition and reactivity of nickel carbides. These methods provide atomic-level insights into the structure, electronic properties, and chemical behavior of these materials.

Theoretical Probes:

Density Functional Theory (DFT) is a powerful computational tool used to model the electronic structure and energetics of this compound surfaces. DFT calculations can predict stable surface terminations, adsorption energies of various molecules, and activation barriers for surface reactions. researchgate.net For example, DFT has been used to calculate the surface energy of different Ni(100) surfaces, which converges to 2.20 J/m² for models with more than nine layers. mdpi.com

Experimental Probes:

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a surface. In the context of nickel carbides, XPS is crucial for identifying the carbidic carbon species. The C 1s binding energy for carbidic carbon in Ni-C bonds is typically observed around 283.3 eV. diva-portal.org This is distinct from the binding energy of graphitic carbon, which is found at approximately 284.5 eV. aps.org Some studies report the Ni₃C C 1s peak at around 284 eV. researchgate.net

Scanning Tunneling Microscopy (STM): STM allows for the direct visualization of surfaces with atomic resolution. It can be used to study the surface morphology, identify defects, and observe surface reconstructions in real space. ox.ac.uk STM has been employed to image the surface of polycrystalline nickel foils, revealing flat (100) oriented grains with terraces tens of nanometers wide. units.it

Low-Energy Electron Diffraction (LEED): LEED is a technique used to determine the crystallographic structure of the surface of a material. By analyzing the diffraction pattern of low-energy electrons scattered from the surface, information about the surface symmetry and the size of the surface unit cell can be obtained. aps.org LEED has been used to confirm the (1x1) pattern of a clean Ni(111) surface and to study the structure of graphene grown on this surface. aps.org

XPS C 1s Binding Energies for Carbon Species

Carbon SpeciesReported Binding Energy (eV)Source
Carbidic Carbon (Ni-C)~283.3 diva-portal.org
Carbidic Carbon (Ni₃C)~284 researchgate.net
Graphitic Carbon~284.5 aps.org
Free Carbon (C-C)~285.3 diva-portal.org

Future Directions and Emerging Avenues in Nickel Carbide Research

Novel Synthetic Strategies for Tailored Nickel Carbide Architectures

The development of synthetic methodologies that allow for precise control over the size, morphology, and composition of this compound (Ni₃C) is paramount for unlocking its full potential. While traditional methods have laid the groundwork, emerging strategies are focusing on creating complex, tailored architectures with enhanced functionalities.

One promising approach is the use of solution-phase synthesis, which offers a high degree of control over nanoparticle size and distribution. For instance, the thermal decomposition of nickel formate (B1220265) in the presence of capping agents like oleic acid and oleylamine (B85491) has been successfully employed to produce pure Ni₃C nanoparticles with diameters around 40 nm. researchgate.netnih.gov Another method involves the thermal decomposition of nickel acetylacetonate (B107027) (Ni(acac)₂) in a mixture of oleylamine and 1-octadecene (B91540) to create crystalline Ni₃C nanoparticles. rsc.orgbohrium.com The polyol solution refluxing route, using triethylene glycol (TEG) and triphenylphosphine (B44618) oxide (TPPO) as a surfactant, also allows for the controlled synthesis of Ni₃C nanoparticles where size and morphology can be adjusted by precursor concentrations. rsc.org

Beyond simple nanoparticles, researchers are exploring the fabrication of more intricate structures. Core-shell nanoparticles, such as Ni/Ni₃C, have been synthesized via a chemical solution method using triethylene glycol. nih.gov This strategy allows for the creation of a thin Ni₃C shell (1-4 nm) over a polycrystalline nickel core, offering a way to combine the magnetic properties of nickel with the catalytic and chemical stability of this compound. nih.gov Furthermore, the synthesis of composite materials, like nickel-molybdenum (B8610338) carbide-graphite nanofibers, is being explored through techniques like electrospinning followed by calcination. plos.orgnih.gov This method embeds nickel and molybdenum carbide nanoparticles within a carbon nanofiber matrix, creating a robust catalyst with high surface area and enhanced electrocatalytic activity. plos.orgnih.gov

Metal vapor methods also present a unique route to producing ultrafine this compound particles. acs.org These solvent-free techniques can yield highly pure materials. The table below summarizes some of the novel synthetic strategies being explored.

Synthetic Strategy Precursors/Method Resulting Architecture Key Advantages
Solution-Phase DecompositionNickel formate with oleic acid/oleylamine40 nm nanoparticlesHigh purity, controlled size
Solution-Phase DecompositionNickel acetylacetonate (Ni(acac)₂) in oleylamine/1-octadeceneCrystalline nanoparticlesGood for catalytic applications
Polyol Solution RefluxNickel nitrate (B79036) with triethylene glycol (TEG) and TPPOSize and morphology-controlled nanoparticlesTunable particle characteristics
Chemical Solution CarburizationTriethylene glycol on Ni nanoparticlesNi/Ni₃C core-shell nanoparticlesCombines properties of core and shell materials
Electrospinning & CalcinationNickel acetate, molybdenum chloride, polyvinyl alcoholNickel-molybdenum carbide-graphite nanofibersHigh surface area, composite material
Metal Vapor SynthesisMetal vapor depositionUltrafine particlesHigh purity, solvent-free

Advanced Computational Approaches for Predicting Unexplored this compound Chemistries

Computational methods, particularly those based on quantum mechanics, are becoming indispensable tools for predicting the existence of new this compound phases and understanding their properties before they are synthesized in the lab. Density Functional Theory (DFT) and ab initio calculations are at the forefront of this predictive science.

These computational techniques allow researchers to construct phase diagrams for the Ni-C system under various conditions, such as high pressure. rsc.orgresearchgate.net For example, DFT calculations combined with crystal structure prediction methods have been used to explore stable intermediate compounds in the Ni-C system across a pressure range of 0–400 GPa. rsc.org Such studies have shown that Ni₃C with a Pnma space group (cementite-type structure) can become stable at pressures above 53 GPa, a prediction that complements experimental findings of novel Ni₃C structures synthesized under extreme conditions. rsc.orgmdpi.com

Beyond phase stability, computational approaches are crucial for investigating the electronic and mechanical properties of both known and hypothetical this compound structures. rsc.org DFT can be used to model the binding energies of reaction intermediates on this compound surfaces, providing insights into its catalytic activity. For instance, calculations have suggested that the formation of polar hydrogen species on the nano-Ni₃C surface is responsible for its high activity in nitrile hydrogenation. nih.gov Similarly, computational studies help explain the role of Ni₃C as a potential intermediate in the growth of graphene and carbon nanotubes. nih.govacs.org By modeling the interactions between carbon and nickel surfaces, researchers can predict reaction pathways and identify the active catalyst phase. nih.govacs.orgresearchgate.net

The synergy between computational predictions and experimental synthesis is a powerful paradigm for materials discovery. For example, DFT calculations can guide experimentalists toward the pressure and temperature conditions required to synthesize a new phase, significantly accelerating the research and development cycle.

Computational Method Application in this compound Research Predicted Properties/Phenomena
Density Functional Theory (DFT)Predicting stable compounds under pressureNew stable phases (e.g., Ni₃C-Pnma above 53 GPa)
Ab initio CalculationsConstructing phase diagramsThermodynamic stability of different Ni-C compounds
DFT ModelingInvestigating electronic and mechanical propertiesElectronic band structure, bulk modulus, hardness
DFT Surface CalculationsElucidating catalytic mechanismsBinding energies of adsorbates, reaction barriers
Microkinetic ModelingSimulating reaction kineticsRate-determining steps in catalysis (e.g., methane (B114726) reforming)

Development of New Characterization Methodologies for In-Depth Understanding

A comprehensive understanding of this compound's structure and behavior, particularly under reaction conditions, requires sophisticated characterization techniques that go beyond conventional static measurements. The development and application of in-situ and operando methodologies are critical for observing the dynamic evolution of this material.

In-situ X-ray diffraction (XRD), Raman spectroscopy, and X-ray photoelectron spectroscopy (XPS) have proven invaluable for studying the phase transformations of this compound during thermal processing. nih.govacs.org By heating a Ni₃C/amorphous carbon nanocomposite and monitoring it with these techniques simultaneously, researchers can observe the decomposition of Ni₃C into face-centered-cubic Ni and the subsequent graphitization of the carbon matrix in real-time. nih.govacs.org These studies reveal that the transformation from Ni₃C to metallic Ni can occur at temperatures as low as 300°C. nih.govacs.org

Grazing incidence X-ray diffraction (GIXRD) and XPS are also powerful tools for identifying metastable Ni₃C phases formed through processes like carbon ion implantation into nickel films. researchgate.net To probe the structural integrity and surface evolution of Ni₃C nanoparticles during catalytic reactions, a combination of transmission electron microscopy (TEM), XRD, X-ray absorption spectroscopy (XAS), and XPS is employed both before and after the reaction. rsc.org These techniques can confirm whether the Ni₃C phase remains intact or transforms under catalytic conditions. rsc.org

The table below highlights key advanced characterization techniques and their specific applications in this compound research.

Characterization Technique Information Obtained Example Application
In-situ X-ray Diffraction (XRD)Real-time structural changes, phase transformationsObserving the decomposition of Ni₃C to fcc-Ni during annealing. nih.govacs.org
In-situ Raman SpectroscopyChanges in carbon ordering and graphitizationMonitoring the graphitization of the amorphous carbon matrix catalyzed by Ni. nih.govacs.org
In-situ X-ray Photoelectron Spectroscopy (XPS)Surface chemical state evolutionTracking changes in C 1s and Ni 2p binding energies to identify Ni₃C and its transformation products. nih.govacs.org
X-ray Absorption Spectroscopy (XAS)Local atomic structure and oxidation stateVerifying the structural integrity of the Ni₃C phase after a catalytic cycle. rsc.org
Grazing Incidence XRD (GIXRD)Crystalline phase identification in thin filmsDetecting the formation of single-phase metastable Ni₃C after carbon implantation. researchgate.net
Auger Electron Spectroscopy (AES)Elemental composition with depth profilingInvestigating the evolution and migration of carbon and nickel during rapid thermal processing for graphene growth. osti.gov

Elucidation of Complex Reaction Mechanisms and Catalytic Pathways

This compound often acts as a catalyst or a crucial intermediate in a variety of chemical transformations, yet the precise mechanisms are often complex and not fully understood. Future research will heavily focus on unraveling these intricate reaction pathways to design more efficient and selective catalysts.

A significant area of investigation is the role of Ni₃C in carbon-related materials synthesis. It has been proposed as a key metastable intermediate phase in the formation of graphene and carbon nanotubes. nih.govosti.gov The "decomposition-formation cycle" of metastable Ni₃C is believed to be a central mechanism for the growth of carbon nanofibers at temperatures below 400°C. researchgate.net The process involves the formation, migration, and subsequent decomposition of Ni₃C, which facilitates the transformation of amorphous carbon into crystalline graphene. osti.gov Understanding this pathway is critical for controlling the synthesis of high-quality graphene directly on dielectric surfaces. osti.gov

In heterogeneous catalysis, Ni₃C nanoparticles have emerged as active catalysts for hydrogenation reactions. rsc.orgnih.gov They have shown high activity for the selective hydrogenation of nitriles to primary amines, even outperforming standard nickel nanoparticle catalysts. nih.gov Mechanistic studies, supported by DFT calculations, suggest that the unique electronic properties of the Ni₃C surface facilitate the formation of polar hydrogen species, which are highly reactive toward the nitrile group. nih.gov Similarly, in the hydrogenation of nitrobenzene (B124822) and phenylacetylene, the choice of solvent and the presence of water significantly impact the catalytic yield, indicating complex interactions between the solvent, substrate, and the Ni₃C surface. rsc.orgresearchgate.net

The interfacial synergy between different phases is also a key area of study. For example, in Ni/Ni₃C systems designed for the hydrogen oxidation reaction (HOR), the interface between metallic nickel and this compound significantly enhances performance. rsc.org Mechanistic studies indicate that this synergy facilitates electron transfer from Ni to Ni₃C, which in turn optimizes the absorption strengths of key reaction intermediates. rsc.org In reforming reactions, such as the dry reforming of methane, nickel-based catalysts, including those involving carbide phases, are studied to understand the reaction pathways that lead to syngas production and those that result in deactivating coke formation. nih.govmdpi.com Elucidating the monofunctional and bifunctional mechanisms on the catalyst surface is essential for developing more stable and efficient reforming catalysts. mdpi.com

Reaction/Process Proposed Role of this compound Key Mechanistic Insight
Graphene/Carbon Nanotube GrowthMetastable IntermediateFormation and decomposition of Ni₃C facilitates the transformation of amorphous carbon to graphitic structures. osti.gov
Nitrile HydrogenationActive CatalystThe Ni₃C surface promotes the formation of polar hydrogen species, enhancing reactivity and selectivity. nih.gov
Hydrogen Oxidation Reaction (HOR)Co-catalyst with NiInterfacial synergy between Ni and Ni₃C facilitates electron transfer and optimizes adsorbate binding energies. rsc.org
Dry Reforming of MethaneCatalyst ComponentParticipates in the activation of CH₄ and CO₂, with mechanisms being studied to minimize coke formation. nih.govmdpi.com
Liquid-Phase HydrogenationActive CatalystActivity is influenced by solvent polarity and water content, pointing to complex surface-solvent interactions. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations when synthesizing nickel carbide thin films for structural analysis?

  • Methodological Answer: this compound thin films can be synthesized via thermal evaporation of nickel onto graphite substrates (e.g., 1.8 × 10¹⁶ atoms/cm² at room temperature). Ensure substrate cleanliness (e.g., graphite (0001) surface) to avoid contamination. Characterize using Auger electron spectroscopy (AES) to confirm carbide formation via distinct carbon Auger signals (~272 eV). Low-energy electron diffraction (LEED) should verify the absence of structural ordering post-deposition .
  • Critical Parameters: Control deposition rate, substrate temperature, and post-annealing conditions to avoid premature decomposition.

Q. How should researchers validate the purity and crystallinity of this compound in experimental settings?

  • Methodological Answer: Combine X-ray diffraction (XRD) with AES to detect carbide phases. For amorphous films, use high-resolution transmission electron microscopy (HR-TEM) paired with electron energy loss spectroscopy (EELS). Cross-reference with literature-reported lattice constants and binding energies. For novel phases, provide full spectroscopic datasets (e.g., XPS, Raman) in supplementary materials .

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